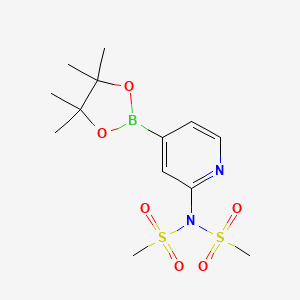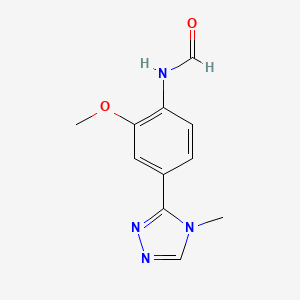
N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide typically involves the formation of the triazole ring followed by the introduction of the formamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The formamide group can then be introduced through a formylation reaction using formic acid or formic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the triazole ring and subsequent formylation. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the formamide group may produce an amine derivative .
Scientific Research Applications
N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes by binding to DNA or proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
N-(2-Methoxyphenyl)formamide: Lacks the triazole ring but has a similar formamide group.
4-Methyl-1,2,4-triazole: Contains the triazole ring but lacks the methoxy and formamide groups.
Uniqueness
N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide is unique due to the combination of the methoxy group, triazole ring, and formamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-[2-methoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]formamide |
InChI |
InChI=1S/C11H12N4O2/c1-15-6-13-14-11(15)8-3-4-9(12-7-16)10(5-8)17-2/h3-7H,1-2H3,(H,12,16) |
InChI Key |
RDFPGSPEKDHYFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2=CC(=C(C=C2)NC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


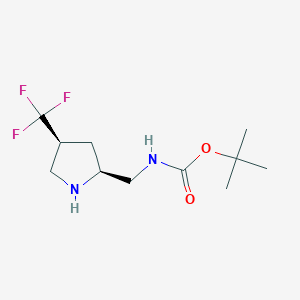

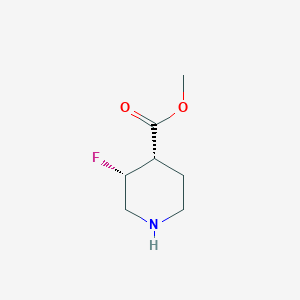
![tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12992997.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B12992998.png)

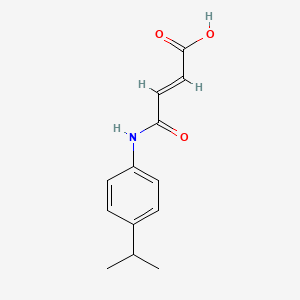
![3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993006.png)
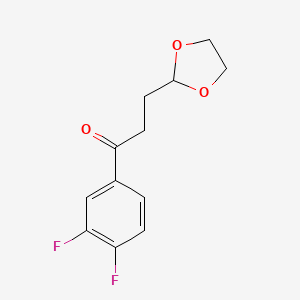

![1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B12993018.png)

